molecular formula C17H13N7 B10881544 8-(2-phenylethyl)-8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene

8-(2-phenylethyl)-8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene

Cat. No.: B10881544
M. Wt: 315.3 g/mol
InChI Key: CZSPJCYKDCXNLQ-UHFFFAOYSA-N
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Description

8-(2-phenylethyl)-8,10,12,13,14,15,16-heptazatetracyclo[77002,7011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene is a complex organic compound characterized by its unique heptacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-phenylethyl)-8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene typically involves multi-step organic reactions. One common approach starts with the preparation of a suitable precursor, such as a phenylethyl-substituted azide, which is then subjected to cyclization reactions under controlled conditions. The cyclization often requires the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the heptacyclic core.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-(2-phenylethyl)-8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at reactive sites, especially where the phenylethyl group is attached, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

8-(2-phenylethyl)-8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential bioactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 8-(2-phenylethyl)-8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene exerts its effects is largely dependent on its interaction with molecular targets. These interactions can involve binding to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact pathways and targets can vary based on the specific application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Compared to other heptacyclic compounds, 8-(2-phenylethyl)-8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene is unique due to its phenylethyl substitution, which can significantly influence its chemical reactivity and biological activity. Similar compounds include:

    8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene: Lacks the phenylethyl group, resulting in different reactivity.

    8-(2-methylphenyl)-8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene: Substituted with a methylphenyl group, altering its properties.

Properties

Molecular Formula

C17H13N7

Molecular Weight

315.3 g/mol

IUPAC Name

8-(2-phenylethyl)-8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene

InChI

InChI=1S/C17H13N7/c1-2-6-12(7-3-1)10-11-23-14-9-5-4-8-13(14)15-16(23)18-17-19-21-22-24(17)20-15/h1-9H,10-11H2

InChI Key

CZSPJCYKDCXNLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=NN5C(=NN=N5)N=C42

Origin of Product

United States

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